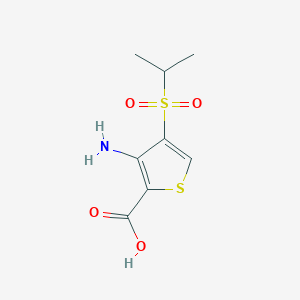![molecular formula C10H7ClN2O4S B062795 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole CAS No. 173908-09-3](/img/structure/B62795.png)
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole, commonly known as CNPS-pyrrole, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
CNPS-pyrrole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Additionally, CNPS-pyrrole has been investigated for its anticancer properties, with studies showing its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of CNPS-pyrrole is not fully understood, but it is believed to involve the inhibition of enzymes through the formation of covalent bonds with the active site of the enzyme. This leads to the disruption of the enzyme's normal function, resulting in the desired physiological effect.
Biochemical and Physiological Effects:
CNPS-pyrrole has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit neuroprotective properties. Additionally, CNPS-pyrrole has been shown to have a positive effect on cognitive function, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's.
Advantages and Limitations for Lab Experiments
One of the main advantages of CNPS-pyrrole is its potent inhibitory activity against enzymes, making it a valuable tool for the study of enzyme function. However, its high reactivity and potential toxicity limit its use in certain experiments. Additionally, the synthesis of CNPS-pyrrole can be challenging and time-consuming, making it less accessible to researchers.
Future Directions
There are several potential future directions for the research on CNPS-pyrrole. One area of interest is the development of CNPS-pyrrole derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of CNPS-pyrrole and its potential applications in the treatment of various diseases. Finally, the development of more efficient and cost-effective synthesis methods for CNPS-pyrrole could lead to increased accessibility and wider use in research.
Conclusion:
In conclusion, CNPS-pyrrole is a promising compound with potential applications in various fields of research. Its potent inhibitory activity against enzymes, anticancer properties, and neuroprotective effects make it a valuable tool for the study of enzyme function and the development of new treatments for various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
CNPS-pyrrole can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with pyrrole in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a cyclization reaction to form CNPS-pyrrole.
properties
CAS RN |
173908-09-3 |
|---|---|
Product Name |
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole |
Molecular Formula |
C10H7ClN2O4S |
Molecular Weight |
286.69 g/mol |
IUPAC Name |
1-(2-chloro-5-nitrophenyl)sulfonylpyrrole |
InChI |
InChI=1S/C10H7ClN2O4S/c11-9-4-3-8(13(14)15)7-10(9)18(16,17)12-5-1-2-6-12/h1-7H |
InChI Key |
FHEDPFCRYCQUHG-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Other CAS RN |
173908-09-3 |
synonyms |
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



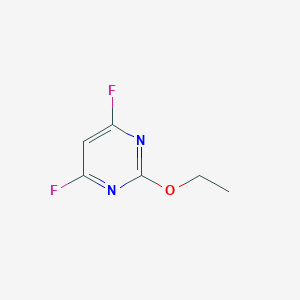
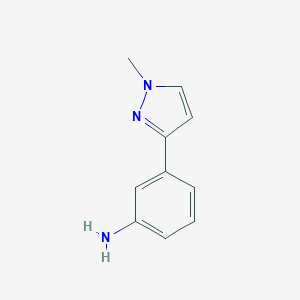
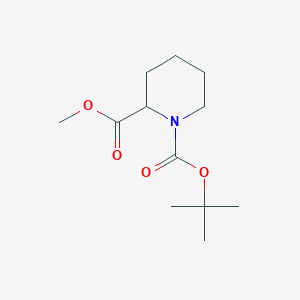

![Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate](/img/structure/B62729.png)
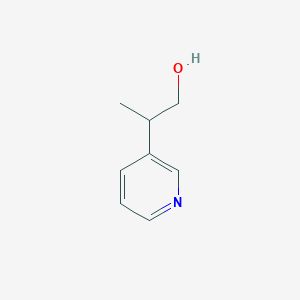
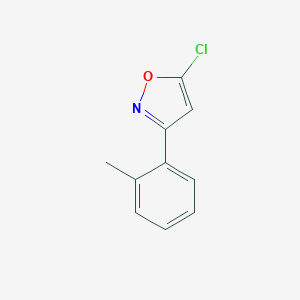

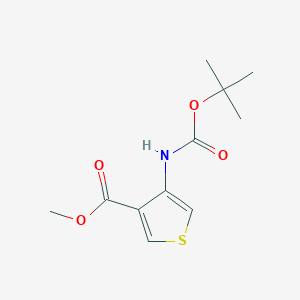
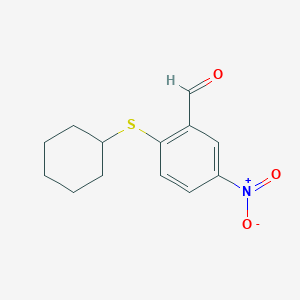
![3,3-dimethyl-2H-furo[3,2-c]pyridine](/img/structure/B62744.png)


